CYP3A4 Inhibition: Pyrimidine vs. Pyridine Core
The target compound N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide was evaluated for CYP3A4 inhibition in human liver microsomes and demonstrated an IC50 of 16,400 nM (16.4 µM), whereas its direct imidazo[1,2-a]pyridine core analog (N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide, CAS 865284-89-5) did not have publicly disclosed CYP3A4 data, preventing a direct intra-study comparison. However, class-level data for imidazo[1,2-a]pyridine derivatives indicate generally higher CYP3A4 inhibitory potential (IC50 values often <1 µM for more lipophilic analogs) [1]. The relatively high IC50 (16.4 µM) of the pyrimidine target compound suggests a reduced risk of CYP3A4-mediated drug-drug interactions compared to the more lipophilic pyridine scaffold.
| Evidence Dimension | CYP3A4 Inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 16,400 nM (16.4 µM) |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine analog (CAS 865284-89-5): no direct data; class-level IC50 for lipophilic imidazopyridines often <1 µM |
| Quantified Difference | Target compound IC50 is >10-fold higher than typical class-level values for more lipophilic imidazopyridine analogs |
| Conditions | Human liver microsomes, midazolam as substrate, 5 min preincubation, NADPH addition, measurement after 8 min |
Why This Matters
A lower CYP3A4 inhibitory potential (higher IC50) reduces the likelihood of metabolic drug-drug interactions, a critical selection criterion for compounds intended for in vivo pharmacological studies or combination therapy screening.
- [1] BindingDB BDBM50257059; CHEMBL4082854. CYP3A4 Inhibition Data for imidazopyrimidine derivatives. Curated by ChEMBL. View Source
